molecular formula C20H24ClNO4 B7798166 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

Cat. No. B7798166
M. Wt: 377.9 g/mol
InChI Key: LRUSBWIBSILYNE-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride involves the condensation of veratraldehyde with 2-methoxyphenethylamine followed by reduction and methylation reactions.

Starting Materials
Veratraldehyde, 2-Methoxyphenethylamine, Sodium borohydride, Methyl iodide, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Veratraldehyde is condensed with 2-methoxyphenethylamine in the presence of hydrochloric acid to form 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline., The resulting compound is then reduced using sodium borohydride in ethanol to form 3,4-Dihydro-6,7-dimethoxyisoquinoline., Finally, the compound is methylated using methyl iodide in the presence of sodium hydroxide to form 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUSBWIBSILYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6957-27-3 (Parent)
Record name Dihydropapaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

CAS RN

5884-22-0
Record name Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5884-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropapaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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